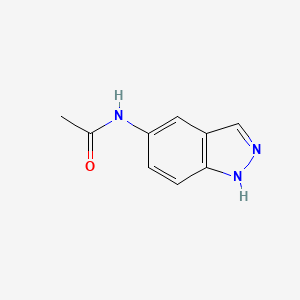

N-(1H-indazol-5-yl)acetamide

Übersicht

Beschreibung

N-(1H-indazol-5-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to an acetamide group, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Wirkmechanismus

Target of Action

N-(1H-indazol-5-yl)acetamide is a compound that has been found to have potential therapeutic applications Compounds containing the indazole moiety have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .

Biochemical Pathways

Indazole derivatives have been reported to affect various pathways, including those involved in inflammation and cancer . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), thereby affecting the inflammatory response .

Pharmacokinetics

The compound is reported to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of inflammatory mediators, thereby reducing inflammation .

Biochemische Analyse

Biochemical Properties

N-(1H-indazol-5-yl)acetamide, like other indazole derivatives, has been found to interact with various enzymes and proteins . For instance, certain indazole derivatives have been found to inhibit cyclin-dependent kinase (CDK), a key regulator of cell cycle progression . Specific interactions of this compound with enzymes and proteins have not been reported yet.

Cellular Effects

Indazole derivatives have been reported to exhibit a variety of effects on cells. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle

Molecular Mechanism

Indazole derivatives have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-(1H-Indazol-5-yl)acetamid erfolgt typischerweise durch Acylierung von 1H-Indazol mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von N-(1H-Indazol-5-yl)acetamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu verbessern. Die Reinigung erfolgt durch Kristallisation oder chromatographische Verfahren .

Analyse Chemischer Reaktionen

Reaktionstypen: N-(1H-Indazol-5-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene oder Nucleophile in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte:

Oxidation: Oxidierte Derivate von N-(1H-Indazol-5-yl)acetamid.

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

Substitution: Substituierte Indazol-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-(1H-Indazol-5-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen eingesetzt.

Biologie: Untersucht auf sein Potenzial als entzündungshemmendes und antimikrobielles Mittel.

Medizin: Auf seine krebshemmenden Eigenschaften und seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht.

Industrie: Wird in der Produktion von Pharmazeutika und Agrochemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von N-(1H-Indazol-5-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an entzündungshemmenden und krebsbedingten Signalwegen beteiligt sind.

Beteiligte Signalwege: Es hemmt wichtige Enzyme wie Cyclooxygenase-2 (COX-2) und Matrixmetalloproteinasen (MMPs), was zu einer Reduzierung von Entzündungen und Tumorwachstum führt.

Vergleich Mit ähnlichen Verbindungen

N-(1H-Indazol-5-yl)acetamid kann mit anderen Indazol-Derivaten verglichen werden:

Ähnliche Verbindungen: 1H-Indazol-3-carboxamid, 1H-Indazol-5-carbonsäure und 1H-Indazol-3-essigsäure.

Einzigartigkeit: N-(1H-Indazol-5-yl)acetamid ist durch seine spezifische Acetamidgruppe einzigartig, die im Vergleich zu anderen Indazol-Derivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht

Durch das Verständnis der Eigenschaften, Synthese und Anwendungen von N-(1H-Indazol-5-yl)acetamid können Forscher sein Potenzial in verschiedenen wissenschaftlichen Bereichen weiter erforschen.

Eigenschaften

IUPAC Name |

N-(1H-indazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVHKKOLBJMLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)

![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)

![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)